![molecular formula C9H6ClNO2S B1458755 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid CAS No. 1188165-88-9](/img/structure/B1458755.png)

2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid

Übersicht

Beschreibung

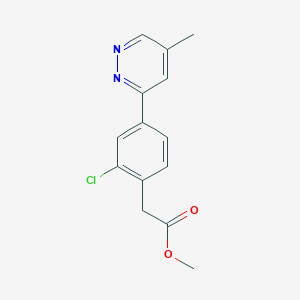

2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is a chemical compound with the molecular formula C9H6ClNO2S . It has a molecular weight of 227.67 .

Synthesis Analysis

The synthesis of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid and its derivatives often involves reactions with 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . More detailed synthesis pathways can be found in related peer-reviewed papers .Molecular Structure Analysis

The InChI code for 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is 1S/C9H6ClNO2S/c10-5-2-1-3-6-9 (5)11-7 (14-6)4-8 (12)13/h1-3H,4H2, (H,12,13) . This indicates the presence of a benzothiazole ring with a chlorine atom at the 4th position and an acetic acid group attached to the 2nd position of the benzothiazole ring.Chemical Reactions Analysis

The thiazole ring in the compound is reactive and can undergo various reactions such as donor–acceptor, nucleophilic, and oxidation reactions . The exact chemical reactions that 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid can undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid include a molecular weight of 227.67 and a linear formula of C9H6ClNO2S . More detailed physical and chemical properties can be found in the MSDS .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Compounds

Benzothiazole derivatives, including “2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid”, have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Anti-Inflammatory Properties

“2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid” has been used in the synthesis of novel benzamides derivatives, which have shown significant anti-inflammatory properties . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Analgesic Activities

Benzothiazole derivatives, including “2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid”, have shown significant analgesic activities . These compounds can potentially be used in the development of new pain relief medications .

Peptide and Drug Complexation

“2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid” has been used in the complexation of peptide and drug . This application is important in the field of drug delivery, where complexation can enhance the stability and bioavailability of the drug .

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as thiazole derivatives, have been found to exhibit anti-inflammatory properties .

Mode of Action

Without specific studies on “2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid”, it’s challenging to determine its exact mode of action. Thiazole derivatives are known to interact with various enzymes and receptors, which could lead to their observed biological effects .

Biochemical Pathways

Thiazole derivatives have been shown to interact with the cyclooxygenase (COX) pathway, which is involved in inflammation .

Result of Action

Related thiazole derivatives have been reported to exhibit anti-inflammatory effects .

Zukünftige Richtungen

The thiazole ring is a versatile entity in actions and reactions, and molecules containing a thiazole ring can behave unpredictably when entering physiological systems . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid and its derivatives could have potential applications in the development of new drugs in the future.

Eigenschaften

IUPAC Name |

2-(4-chloro-1,3-benzothiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTBVJTVGYNSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857370 | |

| Record name | (4-Chloro-1,3-benzothiazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188165-88-9 | |

| Record name | (4-Chloro-1,3-benzothiazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)

![3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458677.png)

![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)

![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)

![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)